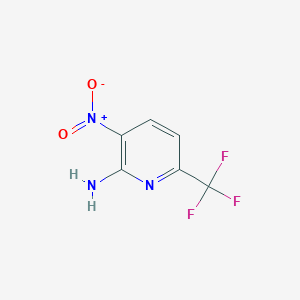

3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-nitro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYCFONKCAXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695310 | |

| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893444-21-8 | |

| Record name | 3-Nitro-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893444-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of Chloropyridine Precursors Using Amides

A robust and scalable method involves nucleophilic aromatic substitution of 2-chloropyridine derivatives bearing nitro and trifluoromethyl substituents with amide reagents, which act as amine sources under reflux conditions without the need for transition metal catalysts or bases. This approach was demonstrated by Kodimuthali et al. (2010), who successfully converted 2-chloro-3-nitropyridine and 2-chloro-5-(trifluoromethyl)pyridine derivatives into the corresponding 2-aminopyridines by heating with simple amides such as N,N-dimethylformamide (DMF) or formamide.

- Reaction of 2-chloro-3-nitropyridine or 2-chloro-5-(trifluoromethyl)pyridine with amides under reflux (neat amide solvent).

- No transition metal catalysts, bases, or microwave irradiation required.

- Electron-withdrawing groups (nitro, trifluoromethyl) on the ring facilitate nucleophilic substitution due to activation of the pyridine ring.

- The reaction proceeds via cleavage of the amidic N–C bond, releasing the amine nucleophile.

- Yields range from moderate to good (50–80%), scalable to multigram quantities.

Representative reaction conditions and yields:

| Substrate | Amide Used | Reaction Time (h) | Product Yield (%) | Product Description |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | N,N-Dimethylformamide | 15 | 78 | N,N-Dimethyl-3-nitropyridin-2-amine |

| 2-Chloro-5-(trifluoromethyl)pyridine | N,N-Dimethylformamide | 30 | 74 | N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine |

| 2-Chloro-3-nitropyridine | Formamide | 7 | 59 | 3-Nitropyridin-2-amine |

(Table adapted from Kodimuthali et al., 2010)

This method is particularly suitable for preparing 3-nitro-6-(trifluoromethyl)pyridin-2-amine analogues by selecting appropriately substituted chloropyridines.

Nitration of 6-(Trifluoromethyl)pyridin-2-amine

An alternative route involves the nitration of 6-(trifluoromethyl)pyridin-2-amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group selectively at the 3-position.

- This method requires careful control of reaction temperature to avoid over-nitration or decomposition.

- The nitration typically proceeds with moderate selectivity and yield.

- Industrial processes may optimize this step using catalytic or continuous flow methods for better control and scalability.

Synthesis via Trifluoromethylation of Nitroaminopyridines

Another approach is to start from 3-nitropyridin-2-amine and introduce the trifluoromethyl group at the 6-position by direct trifluoromethylation reactions using trifluoromethyl copper or other trifluoromethylating agents.

- These methods often require transition metal catalysts and specialized reagents.

- Yields and regioselectivity depend on reaction conditions and catalyst systems.

- This approach is less common than direct amination or nitration due to reagent cost and complexity.

- The nucleophilic aromatic substitution (SNAr) mechanism in the amide-based amination involves attack of the amide-derived amine nucleophile at the 2-chloropyridine carbon, facilitated by the electron-withdrawing nitro and trifluoromethyl groups, which stabilize the intermediate Meisenheimer complex.

- The amidic N–C bond cleavage releases the amine nucleophile in situ.

- Nitration proceeds via electrophilic aromatic substitution, with the pyridine nitrogen and substituents directing the nitro group to the 3-position.

- Trifluoromethylation typically occurs via radical or organometallic pathways, requiring activation of the pyridine ring.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Direct amination with amides | 2-Chloro-3-nitropyridine or 2-chloro-5-(trifluoromethyl)pyridine | Reflux with DMF or formamide, no catalyst/base | Simple, metal-free, scalable | Requires chloropyridine precursor | 50–80 |

| Nitration | 6-(Trifluoromethyl)pyridin-2-amine | HNO3/H2SO4, controlled temperature | Direct introduction of nitro | Requires careful control, possible side reactions | Moderate |

| Trifluoromethylation | 3-Nitropyridin-2-amine | Trifluoromethyl copper or equivalents, catalysts | Direct trifluoromethylation | Expensive reagents, complex conditions | Variable |

The preparation of this compound is effectively achieved via nucleophilic aromatic substitution of 2-chloropyridine derivatives with amides, providing a practical and scalable synthetic route without the need for transition metals or bases. Alternative methods such as nitration of 6-(trifluoromethyl)pyridin-2-amine or trifluoromethylation of nitroaminopyridines are also viable but involve more demanding reaction conditions. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

3-Nitro-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Research

3-Nitro-6-(trifluoromethyl)pyridin-2-amine serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug absorption and bioavailability .

Case Study : Trifluoromethylpyridine derivatives have been utilized in the development of drugs targeting various diseases, including cancer and infectious diseases. For instance, some derivatives exhibit inhibition against specific enzymes involved in disease pathways .

Agrochemical Development

This compound plays a crucial role in agrochemical formulations, particularly as an active ingredient in pesticides and herbicides. The trifluoromethyl group contributes to the efficacy of these compounds by improving their stability and biological activity against pests.

Case Study : Fluazifop-butyl, a notable agrochemical containing a trifluoromethylpyridine moiety, has been successfully marketed for crop protection against specific weeds. Similar compounds are undergoing development to enhance pest resistance in crops .

Chemical Synthesis

This compound is used as an intermediate in synthesizing other functionalized pyridine derivatives. Its unique structure allows for various chemical transformations, including reduction, oxidation, nucleophilic substitution, and diazotization reactions.

Synthesis Methods :

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Trifluoromethylation : Addition of the trifluoromethyl group using specialized reagents.

- Amination : Introduction of the amino group through nucleophilic aromatic substitution or reduction processes .

Mechanism of Action

The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine and its derivatives involves interactions with specific molecular targets. The nitro and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

NMR Data

- 6-Bromo-3-nitropyridin-2-amine (14) : Distinct downfield shifts at δ 8.36 (4-H) and δ 6.83 (5-H) due to bromine’s electronegativity .

Physicochemical and Commercial Differences

Research and Industrial Relevance

The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, making it valuable in drug design . Its discontinued commercial status (BLDpharm, CymitQuimica) contrasts with analogs like 3-iodo-5-(trifluoromethyl)pyridin-2-amine , which remains available for catalysis studies .

Biological Activity

3-Nitro-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by the presence of a nitro group at the 3-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position of the pyridine ring. The unique combination of these functional groups suggests potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : C₆H₄F₃N₃O₂

- Molecular Weight : 223.11 g/mol

- Structure : The compound features a pyridine ring with distinct substituents that can influence its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms based on its structural characteristics:

- Enzyme Interactions : Similar trifluoromethylpyridine derivatives have been shown to interact with various enzymes, potentially modulating metabolic pathways .

- Nucleophilic Substitution Reactions : The trifluoromethyl group may allow for nucleophilic substitutions under certain conditions, which could lead to the formation of biologically active derivatives.

- Oxidative and Reductive Transformations : The nitro group can be reduced to an amino group, while the amino group can undergo oxidation, leading to diverse chemical transformations that may yield active metabolites.

Biological Applications

The compound's unique structure suggests potential applications in several areas:

- Pharmaceutical Development : It may serve as a building block for synthesizing more complex molecules with therapeutic properties. Its structural analogs have been explored for their anti-inflammatory and antimicrobial activities .

- Agrochemical Research : Trifluoromethylpyridine derivatives are often utilized in developing active ingredients for pesticides and herbicides due to their enhanced biological activity and stability.

- Biodegradation Studies : Research on similar pyridine derivatives indicates that certain bacteria can metabolize these compounds, suggesting potential pathways for environmental remediation .

Metabolism by Microorganisms

A study involving Burkholderia sp. MAK1 highlighted the bacterium's ability to metabolize various pyridine derivatives, demonstrating that compounds with similar structures could undergo biodegradation processes. This indicates that this compound might also be subject to microbial transformations, which could be relevant for environmental applications .

Neuroprotective Effects

Research into related compounds has shown that certain pyridine derivatives can confer neuroprotective effects. For instance, studies have indicated that modifications in the pyridine structure can influence cell viability in neuroprotective assays, suggesting that this compound could exhibit similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Functional Groups |

|---|---|---|

| This compound | Potential enzyme interactions | Nitro, Trifluoromethyl, Amino |

| 3-Amino-6-methyl-pyridin-2-ol | Metabolized by Burkholderia sp. MAK1 | Hydroxyl, Methyl |

| 4-Chloro-pyridin-2-amine | Antimicrobial properties | Chloro, Amino |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves substitution or nitration reactions. For example, starting with a halogenated precursor (e.g., 6-(trifluoromethyl)pyridin-2-amine with a leaving group at position 3), nitration can be achieved using HNO₃/H₂SO₄ under controlled conditions (0–5°C). Protecting the amine group during nitration prevents undesired side reactions. Alternatively, nucleophilic aromatic substitution (if feasible) may introduce the nitro group. Reaction optimization (temperature, stoichiometry, and catalyst use) is critical for yields >80% .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and electronic environment (e.g., trifluoromethyl splitting patterns).

- Mass Spectrometry (MS) : Verify molecular weight (MW = 237.11 g/mol) and fragmentation patterns.

- X-ray Crystallography (SHELX) : Resolve ambiguities in regiochemistry and bond angles .

Advanced Research Questions

Q. How can regioselectivity challenges in nitrating 6-(trifluoromethyl)pyridin-2-amine derivatives be addressed to target the 3-position?

- Methodological Answer : The trifluoromethyl group is a strong meta-director, but the amine at position 2 is ortho/para-directing. To favor nitration at position 3:

- Temporary Protection : Acetylate the amine to convert it into a weaker directing group (acetamide), allowing nitration at the meta position relative to CF₃. Deprotect post-reaction .

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate and direct nitration via intermediates .

Q. What strategies mitigate side reactions (e.g., over-nitration or CF₃ degradation) during synthesis?

- Methodological Answer :

Q. How does the trifluoromethyl group influence the compound’s reactivity in subsequent functionalization?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, hindering electrophilic substitution. Strategies include:

- Nucleophilic Aromatic Substitution : Use electron-deficient aryl halides with strong nucleophiles (e.g., amines under Pd catalysis).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at halogenated positions .

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural analysis?

- Methodological Answer :

- Multi-Technique Validation : Compare 2D NMR (COSY, NOESY) with crystallographic data to confirm spatial arrangements.

- Dynamic Effects : Account for tautomerism or conformational flexibility in solution (NMR) versus solid-state (X-ray) .

Application-Oriented Questions

Q. What bioactive applications are suggested by structural analogs of this compound?

- Methodological Answer : Analogous compounds like fluazinam (a fungicide with nitro and CF₃ groups) indicate potential agrochemical uses. Test bioactivity via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.